2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
Description
The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide (hereafter referred to as the "target compound") is a structurally complex molecule with a molecular formula of C₂₄H₂₇BrN₄OS and a molecular weight of 499.47 g/mol . Key physicochemical properties include:
- logP (partition coefficient): 4.3382 (indicating high lipophilicity).
- logD (distribution coefficient at physiological pH): 1.8494 (suggesting moderate polarity).
- Polar surface area (PSA): 43.707 Ų, relevant for membrane permeability .
The core structure features a 1,4,8-triazaspiro[4.5]deca-1,3-diene scaffold substituted with a 4-bromophenyl group and a thioacetamide linkage to a 2,3-dimethylphenyl moiety.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4OS/c1-16-5-4-6-20(17(16)2)26-21(30)15-31-23-22(18-7-9-19(25)10-8-18)27-24(28-23)11-13-29(3)14-12-24/h4-10H,11-15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFPEFCZVTYKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule notable for its unique spirocyclic structure and various functional groups. This compound is characterized by a triazaspirodecane core with a bromophenyl substituent and a thioether linkage. Its molecular formula is , and it has a molecular weight of approximately 499.5 g/mol .
Biological Activity Overview
Despite its intriguing structure, current literature lacks extensive information regarding the specific biological activities and mechanisms of action of this compound. However, related compounds in the triazaspiro series have shown potential in various biological applications, particularly in anticancer and antimicrobial activities.
Anticancer Activity
Research into similar triazaspiro compounds has indicated potential anticancer properties. For instance, derivatives of the triazaspiro framework have been evaluated for their ability to inhibit critical enzymes involved in cancer progression, such as thioredoxin reductase (TrxR) . The inhibition of TrxR is associated with selective antitumor effects, leading to interest in synthesizing new derivatives that could enhance efficacy while reducing toxicity.
Antimicrobial Activity
Compounds with similar structural motifs have also demonstrated antimicrobial properties. For example, some triazole derivatives have been reported to exhibit activity against various pathogens including Staphylococcus aureus and Candida albicans using disk diffusion methods . This suggests that the thioether linkage present in our compound may confer similar antimicrobial properties.
Structure-Activity Relationship (SAR)
The structure-activity relationships (SAR) derived from studies on related compounds indicate that modifications to the side chains and functional groups significantly affect biological activity. For example, variations in the bromophenyl substituent or the acetamide group can lead to changes in potency against cancer cell lines or microbial strains .
Scientific Research Applications
Structural Characteristics
The compound features a triazaspiro framework that enhances its interaction with biological targets. Key structural components include:
- Spirocyclic Structure : The unique arrangement allows for specific binding interactions with various proteins and receptors.
- Functional Groups : The presence of bromine and dimethylphenyl moieties increases the compound's reactivity and selectivity in biological contexts.
Preliminary studies indicate that this compound exhibits significant biological activities, making it a candidate for further research in drug discovery. Notable activities include:
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of pathogens.
- Anticancer Potential : Initial investigations suggest that it may inhibit tumor cell proliferation, particularly in human cancer cell lines.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Methyl-1,4-diazabicyclo[3.3.0]octane | Bicyclic structure | Antimicrobial |
| 4-Bromo-N-(2-fluorophenyl)benzamide | Halogenated phenyl groups | Anticancer |
| N-(4-bromophenyl)-N'-(2-fluorophenyl)urea | Urea linkage | Antitumor |
Synthesis and Interaction Studies
The synthesis of this compound typically involves multi-step synthetic pathways to ensure high specificity and yield. Interaction studies are vital for understanding how the compound engages with biological targets. These studies can inform future modifications aimed at enhancing efficacy.
Case Studies
Recent research has highlighted the significance of structural variations in similar compounds:
- A study on triazaspiro compounds revealed potent activity against human tumor cells (e.g., KB, DLD, NCI-H661), indicating that even minor structural changes can lead to substantial differences in biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a family of spiro-triazaspirodeca derivatives with variations in substituent groups. Below is a detailed comparison with two closely related analogs:
Structural and Physicochemical Comparison
Key Observations:
The 3,5-dimethylphenyl analog (F288-0073) has symmetrical methyl groups, which may enhance hydrophobic interactions but reduce steric constraints compared to the target compound . The 2,4-dimethoxyphenyl analog replaces methyl groups with methoxy substituents, increasing polarity (PSA ≈ 60–70 Ų estimated) and hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability .
Molecular Weight and Lipophilicity:
- The dimethoxyphenyl analog has a higher molecular weight (515.47 vs. 499.47 g/mol) due to additional oxygen atoms, which may affect pharmacokinetics (e.g., absorption and distribution) .
- The target compound’s logP (4.3382) suggests superior lipid membrane penetration compared to the dimethoxyphenyl analog, assuming similar trends in unmeasured analogs.
Computational and Experimental Insights
- Similarity Indexing: Using methodologies like the Tanimoto coefficient (as applied in phytocompound studies ), the target compound and its analogs would exhibit high structural similarity (>70%) due to shared spiro-triazaspirodeca cores. However, substituent variations would reduce similarity scores, highlighting the need for precise structural optimization.
- Lumping Strategy: Per the lumping concept in environmental chemistry , these analogs could be grouped as a single surrogate in pharmacokinetic models due to shared core properties, but substituent-specific differences (e.g., methoxy vs. methyl) would necessitate separate evaluation in biological assays.
Q & A
Basic: What are the critical steps and methodologies for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the spirocyclic triazaspirodeca-dien core via cyclization reactions, often using catalysts like Lewis acids or bases to stabilize intermediates .
- Step 2: Introduction of the 4-bromophenyl group through nucleophilic aromatic substitution or Suzuki coupling, requiring precise temperature control (60–80°C) and inert atmospheres .
- Step 3: Thioacetamide linkage formation via thiol-amine or thiol-ester coupling under anhydrous conditions, monitored by TLC for completion .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
Basic: What analytical techniques are essential for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify spirocyclic backbone, bromophenyl substituents, and methyl groups (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and rule out side products .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~690 cm⁻¹ (C-Br stretch) validate functional groups .
- X-ray Crystallography (if applicable): Resolves stereochemistry of the spirocyclic system .
Advanced: How can reaction yields and purity be systematically optimized?
Answer:
- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize temperature (40–100°C), solvent (DMF vs. THF), and reaction time (6–24 hrs) to maximize yield .
- Computational Reaction Path Search: Tools like GRRM or Gaussian-based path sampling predict intermediates and transition states, reducing trial-and-error approaches .
- In-line Analytics: Real-time monitoring via FTIR or Raman spectroscopy detects side reactions early .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Answer:
- Assay Standardization: Control variables such as cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
- Structure-Activity Relationship (SAR) Validation: Synthesize analogs (e.g., replacing 4-bromophenyl with 4-chlorophenyl) to isolate electronic effects on activity .
- Meta-analysis: Apply statistical tools (e.g., Bland-Altman plots) to compare datasets and identify outlier protocols .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Answer:
- Fragment-based Design: Replace the 2,3-dimethylphenyl group with bioisosteres (e.g., 2-methoxyphenyl) to assess steric vs. electronic contributions .
- Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding modes to targets (e.g., kinases or GPCRs) and validate with mutagenesis studies .
- Pharmacophore Modeling: Identify critical features (e.g., spirocyclic NH as a hydrogen bond donor) using tools like MOE or Phase .
Advanced: How can computational methods accelerate target identification and mechanism elucidation?
Answer:
- Quantum Chemical Calculations: Compute electrostatic potential maps to predict nucleophilic/electrophilic sites for covalent binding .
- Molecular Dynamics (MD) Simulations: Simulate binding pocket flexibility (e.g., 100-ns trajectories) to assess stability of target-ligand complexes .
- Chemoproteomics: Combine with activity-based protein profiling (ABPP) to identify off-target interactions .
Basic: What are the stability considerations for this compound under experimental conditions?
Answer:
- Storage: Store at –20°C in amber vials under argon to prevent oxidation of the thioether group .
- Solution Stability: In DMSO, avoid freeze-thaw cycles (>3 cycles degrade purity by ~15%) .
- pH Sensitivity: Degrades rapidly in basic conditions (pH >9) via hydrolysis of the acetamide moiety; use buffered solutions (pH 6–7) .
Advanced: How to design experiments for elucidating the compound’s mechanism of action?
Answer:
- Kinetic Studies: Measure time-dependent inhibition (e.g., pre-incubation with target enzyme) to distinguish reversible vs. irreversible binding .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropic vs. enthalpic drivers .
- CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
